molecular formula C12H17ClFN B1448738 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803600-38-5

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Cat. No.: B1448738
CAS No.: 1803600-38-5
M. Wt: 229.72 g/mol
InChI Key: BBFQBTBHDPCNPB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFN and its molecular weight is 229.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

The study by Marsais and Quéguiner (1983) discusses the metallation of π-deficient heterocyclic compounds, focusing on the important developments in this research area. The reaction of these compounds, such as 3-fluoropyridine, with strong bases like butyllithium or lithium diisopropylamide at low temperatures is chemoselective. The protophilic attack can be directed at specific positions depending on the lithiation conditions. This process significantly modifies the heterocycle's reactivity towards the lithiating agent, which is further supported by theoretical quantum calculations. The precise control of these reactions leads to the convenient synthesis of various disubstituted pyridines, highlighting the compound's significance in organic synthesis and chemical research (Marsais & Quéguiner, 1983).

Photodynamic Therapy

Gerritsen et al. (2008) highlighted the role of pretreatment to enhance protoporphyrin IX (PpIX) accumulation in photodynamic therapy (PDT). The paper discusses various pretreatment methods to improve the clinical outcomes of PDT, like keratolytics, curettage, microdermabrasion, and laser ablation. It also explores penetration enhancers and additives that interact with the heme biosynthetic pathway to optimize intralesional PpIX content. This paper underscores the potential of utilizing chemical compounds, possibly including 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, in enhancing the efficacy of PDT (Gerritsen et al., 2008).

Fluoroquinolone Antibacterial Agents

Da Silva et al. (2003) provided insights into the synthesis and biological properties of fluoroquinolones, a class of potent antibacterial agents. The paper discusses the broad spectrum of activity of these compounds against various organisms and their importance as bioterrorist weapons and antibiotics. This illustrates the compound's potential role in the field of medicinal chemistry and pharmacology, especially in developing new antibacterial drugs (Da Silva et al., 2003).

Fluoroalkylation Reactions in Aqueous Media

Song et al. (2018) reviewed the progress of aqueous fluoroalkylation, emphasizing the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. The paper discusses the development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules, highlighting the compound's relevance in green chemistry and organic synthesis (Song et al., 2018).

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFQBTBHDPCNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 2
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 3
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 4
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 5
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 6
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.